molecular formula C10H12N2S B184146 1-Isopropyl-1h-benzimidazole-2-thiol CAS No. 2416-65-1

1-Isopropyl-1h-benzimidazole-2-thiol

Cat. No. B184146
CAS RN: 2416-65-1
M. Wt: 192.28 g/mol
InChI Key: BIYKMLUIQQIMGB-UHFFFAOYSA-N
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Description

“1-Isopropyl-1h-benzimidazole-2-thiol” is a chemical compound with the molecular formula C10H12N2S . It is also known by other names such as 3-propan-2-yl-1H-benzimidazole-2-thione .


Synthesis Analysis

The synthesis of “1-Isopropyl-1h-benzimidazole-2-thiol” and its derivatives has been reported in several studies . For instance, a series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-1h-benzimidazole-2-thiol” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) .


Physical And Chemical Properties Analysis

The molecular weight of “1-Isopropyl-1h-benzimidazole-2-thiol” is 192.28 g/mol . It has a topological polar surface area of 47.4 Ų and a heavy atom count of 13 . The compound is a solid at room temperature .

Scientific Research Applications

Anti-inflammatory Applications

Benzimidazole-2-thione derivatives, including those structurally related to 1-Isopropyl-1h-benzimidazole-2-thiol, have demonstrated a broad spectrum of biological activities, notably anti-inflammatory effects. Research has shown that these compounds, through a synthesis process involving William’s reaction and further reactions with acetic anhydride and N-mono substituted piperazine, exhibit significant anti-inflammatory activity. Molecular docking experiments suggest important binding interactions with the cox-2 enzyme, corroborated by in vivo studies using the carrageenan-induced rat paw edema model (L. Ganji & P. Agrawal, 2020).

Synthesis and Sensing Applications

1-Azido-2-isocyanoarenes have been utilized to construct 2-thiolated benzimidazoles, showcasing the adaptability of thiols in synthetic chemistry. This method emphasizes high bond-forming efficiency and functional group tolerance, offering a versatile approach for developing benzimidazole-based compounds (Dengke Li & Jian Lei, 2019). Additionally, benzimidazole-based chemosensors derived from l-valine have been reported for selective sensing of Hg(II) ions, highlighting the role of steric isopropyl groups in enhancing selectivity and the potential for environmental monitoring (K. Ghosh & T. Sarkar, 2012).

Safety And Hazards

The safety information for “1-Isopropyl-1h-benzimidazole-2-thiol” indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-propan-2-yl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYKMLUIQQIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352148
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1h-benzimidazole-2-thiol

CAS RN

2416-65-1
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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